molecular formula C18H15NO4 B1667496 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 338747-41-4

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1667496
M. Wt: 309.3 g/mol
InChI Key: BZBBTGCKPRSPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the protection of the carboxy group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For instance, the structure of “4-Methoxyphenylboronic acid” was determined and it was found to have a molecular weight of 151.96 g/mol . Similarly, the structure of “Benzeneacetic acid, (4-methoxyphenyl)methyl ester” was also determined .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, the reaction of alcohols with unsaturated ethers in the presence of an acid catalyst has been reported . Additionally, the oxidation of alkyl side-chains of alkyl substituents on a benzene ring has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, “4-Methoxybenzyl alcohol” was found to have a flash point of 146 °C / 294.8 °F .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis in Heterocyclic Compounds : This compound plays a role in the synthesis of heterocyclic compounds, specifically in the formation of isochroman-3-ones from benzocyclobutenes, which can lead to the synthesis of complex alkaloids like sendaverine (Kametani et al., 1979).
  • Use in Oxidative Debenzylation : It has been utilized as a new protecting group for carboxylic acids, demonstrating effectiveness in hydrolysis reactions, compatible with various functional groups (Yoo, Kim Hye Ryung, & Kyu Yong, 1990).

Biological and Pharmaceutical Research

  • Antiretroviral Activities : Derivatives of this compound have shown promise as novel monoketo acid class integrase inhibitors, useful in HIV-1 treatment. Notably, certain derivatives exhibited potent IC50 and ED50 values in antiretroviral assays (Sato et al., 2009).
  • Antimycobacterial Properties : Specific derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities against various strains of Mycobacterium tuberculosis, showing potential as treatments for tuberculosis (Senthilkumar et al., 2008).

Analytical and Diagnostic Applications

  • Use in Fluorescence Labeling : It's an important component in novel fluorophores like 6-Methoxy-4-quinolone, which exhibit strong fluorescence across a wide pH range, making them useful in biomedical analysis (Hirano et al., 2004).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, “4-Methoxybenzoyl chloride” is known to cause severe skin burns and eye damage . It is recommended to avoid breathing dust, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Future research could focus on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired . This would involve the development of many different blocking groups for a variety of functionalities.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBTGCKPRSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363104
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

338747-41-4
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338747-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Experimental conditions analogous to those described for Step 4 of Example 60, from 3.10 g (8.80 mmol) of 1-(4-methoxy-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 40 mL of 1:1 methanol-water mixture and 0.44 g (18.3 mmol) of lithium hydroxide with a work-up consisting only of thorough evaporation of solvents.
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
V Hepnarova, J Korabecny, L Matouskova… - European Journal of …, 2018 - Elsevier
Novel tacrine-benzyl quinolone carboxylic acid (tacrine-BQCA) hybrids were designed based on multi-target directed ligands (MTLDs) paradigm, synthesized and evaluated in vitro as …
Number of citations: 65 www.sciencedirect.com
SN Mistry, C Valant, PM Sexton… - Journal of medicinal …, 2013 - ACS Publications
Established therapy in Alzheimer’s disease involves potentiation of the endogenous orthosteric ligand, acetylcholine, at the M 1 muscarinic receptors found in higher concentrations in …
Number of citations: 71 pubs.acs.org
AJ Butcher, SJ Bradley, R Prihandoko… - Journal of Biological …, 2016 - ASBMB
Establishing the in vivo activation status of G protein-coupled receptors would not only indicate physiological roles of G protein-coupled receptors but would also aid drug discovery by …
Number of citations: 35 www.jbc.org
SN Mistry, M Jörg, H Lim, NB Vinh… - Journal of Medicinal …, 2016 - ACS Publications
Positive allosteric modulators (PAMs) of the M 1 muscarinic acetylcholine receptor (M 1 mAChR) are a promising strategy for the treatment of the cognitive deficits associated with …
Number of citations: 37 pubs.acs.org
MCL Wakeham, BJ Davie, DK Chalmers… - ACS Chemical …, 2021 - ACS Publications
Selective agonists for the human M 1 and M 4 muscarinic acetylcholine receptors (mAChRs) are attractive candidates for the treatment of cognitive disorders, such as Alzheimer’s …
Number of citations: 3 pubs.acs.org
S Bdioui, J Verdi, N Pierre, E Trinquet… - Journal of Receptors …, 2019 - Taylor & Francis
Context: Drugs such as positive allosteric modulators (PAMs) produce complex behaviors when acting on tissues in different physiological contexts in vivo. Objective: This study …
Number of citations: 2 www.tandfonline.com
KHC Choy, DM Shackleford, DT Malone… - … of Pharmacology and …, 2016 - ASPET
Current antipsychotics are effective in treating the positive symptoms associated with schizophrenia, but they remain suboptimal in targeting cognitive dysfunction. Recent studies have …
Number of citations: 27 jpet.aspetjournals.org
SN Mistry, H Lim, M Jörg, B Capuano… - ACS Chemical …, 2016 - ACS Publications
Benzoquinazolinone 1 is a positive allosteric modulator (PAM) of the M 1 muscarinic acetylcholine receptor (mAChR), which is significantly more potent than the prototypical PAM, 1-(4-…
Number of citations: 14 pubs.acs.org
A Alt, A Pendri, RL Bertekap, G Li, Y Benitex… - … of Pharmacology and …, 2016 - ASPET
The muscarinic acetylcholine receptor subtype 1 (M 1 ) receptors play an important role in cognition and memory, and are considered to be attractive targets for the development of …
Number of citations: 36 jpet.aspetjournals.org
JK Shirey, AE Brady, PJ Jones, AA Davis… - Journal of …, 2009 - Soc Neuroscience
M 1 muscarinic acetylcholine receptors (mAChRs) may represent a viable target for treatment of disorders involving impaired cognitive function. However, a major limitation to testing …
Number of citations: 242 www.jneurosci.org

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